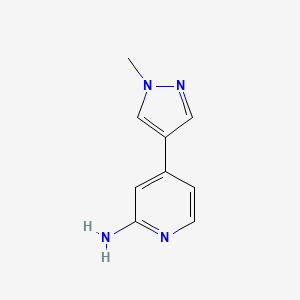

4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

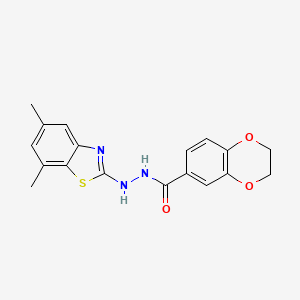

“4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” is a chemical compound with the molecular formula C9H10N4 . It is also known by its IUPAC name “4-(1-Methyl-1H-pyrazol-4-yl)pyridine” and has a molecular weight of 174.21 .

Molecular Structure Analysis

The molecular structure of “4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” consists of a pyridine ring attached to a 1-methyl-1H-pyrazol-4-yl group . The average mass of the molecule is 159.188 Da and the monoisotopic mass is 159.079651 Da .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine: has shown promising results in the field of parasitology, particularly in the treatment of leishmaniasis and malaria. These diseases are caused by parasitic protozoans transmitted by insects and affect millions worldwide.

Antileishmanial Activity

Compounds bearing the pyrazole moiety, such as 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine , have been synthesized and tested for their efficacy against Leishmania species. One study demonstrated that a derivative of this compound exhibited significant activity against Leishmania aethiopica , with an inhibitory concentration (IC50) value far superior to standard drugs .

Antimalarial Activity

Similarly, derivatives of this compound have been evaluated for their antimalarial potential. The compounds showed considerable inhibition effects against Plasmodium berghei in infected mice, with one derivative achieving up to 90.4% suppression . This suggests that these derivatives could be potential candidates for developing new antimalarial agents.

Anticancer Potential

Cyclin-Dependent Kinase-2 (CDK2) Inhibition

The compound has also been explored for its anticancer properties, specifically its ability to inhibit cyclin-dependent kinase-2 (CDK2) , which is crucial for cell cycle regulation. Derivatives containing the 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine structure have shown inhibitory activity with an IC50 of 0.98 ± 0.06μM, indicating strong potential for cancer treatment .

Antioxidant Activity

Hydrogen Peroxide Scavenging

Derivatives of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine have been synthesized and assessed for their antioxidant activity. They have been found to scavenge hydrogen peroxide effectively, which is a reactive oxygen species that can cause oxidative stress and damage to cells .

Nitric Oxide Scavenging

These derivatives have also been tested for their ability to scavenge nitric oxide, another reactive species involved in inflammation and cellular damage. The results indicate that these compounds could be beneficial in protecting against oxidative stress-related diseases .

Antiparasitic Activity

Antiparasitic Against Sulfonamide-Resistant Strains

The sulfonamide functionality in some derivatives of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine has shown antiparasitic activity, even against sulfonamide-resistant strains. This highlights the potential of these compounds in overcoming drug resistance in parasitic infections .

Antibacterial and Anti-HIV Activities

Antibacterial Activity

Compounds with the 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine structure have displayed antibacterial properties, suggesting their use in combating bacterial infections .

Anti-HIV Activity

Additionally, the same compounds have shown activity against the Human Immunodeficiency Virus (HIV), providing a potential avenue for the development of new anti-HIV medications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Orientations Futures

The future directions for research on “4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by similar compounds , it may be of interest to investigate its potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

4-(1-methylpyrazol-4-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-8(5-12-13)7-2-3-11-9(10)4-7/h2-6H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYZUXOGLHKDPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane](/img/structure/B2964126.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2964131.png)

![4-(tert-butyl)-N-(3-(3-(4-morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2964140.png)

![1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B2964141.png)

![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid](/img/structure/B2964145.png)